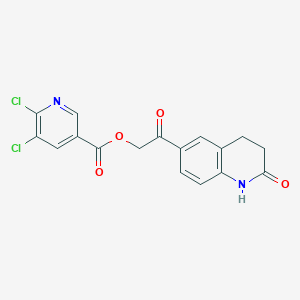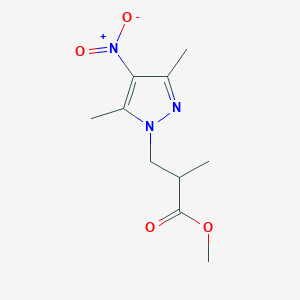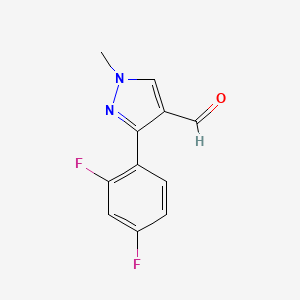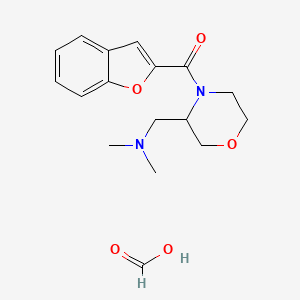
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as FP1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FP1 belongs to the class of pyridine derivatives which are known for their diverse biological activities.
科学的研究の応用
Recent Advances in Anticancer Activity
Recent research has highlighted the significance of various derivatives, including naphthalenes amides and furan compounds, in the realm of anticancer drug discovery. These compounds exhibit remarkable anticancer activity against various human cancer cell lines by inducing apoptosis, cell cycle arrest, inhibiting kinases, and disrupting cell migration among other mechanisms. Specifically, studies have focused on the design strategies and structure-activity relationships of these derivatives, shedding light on their potential as targeted anticancer drugs (Akhtar et al., 2017).
Quinoxaline Derivatives and Biomedical Applications
The synthesis and exploration of quinoxaline derivatives, including those incorporating naphthalene units, have unveiled a broad spectrum of biomedical applications. These derivatives have demonstrated significant antimicrobial activities and show promise in the treatment of chronic and metabolic diseases. The ease of synthesis and structural modifications of quinoxaline derivatives allows for the development of compounds with varied and potent biomedical applications (Pereira et al., 2015).
Naphthalimides and Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, have shown extensive potential in medicinal applications. Their large π-deficient conjugated planar structure facilitates interactions with biological molecules, making them suitable for use as anticancer agents, artificial ion receptors, fluorescent probes, and cell imaging agents. Some naphthalimide derivatives have entered clinical trials, highlighting their potential in treating various diseases and in diagnostic applications (Gong et al., 2016).
Poly(butylene 2,6-naphthalate) and Material Science
In material science, Poly(butylene 2,6-naphthalate) (PBN), known for containing a rigid naphthalene unit, exhibits superior chemical resistance, low friction, and excellent anti-abrasion properties. The development of specific crystal structures and morphologies in PBN through melt-crystallization processes is crucial for enhancing its material properties, making it a significant area of research for advanced polymeric materials (Ding et al., 2019).
Environmental Applications: Biodegradation of Polycyclic Aromatic Hydrocarbons
The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, is a critical process for the ecological recovery of PAH-contaminated sites. Understanding the microbial pathways and mechanisms involved in the biodegradation of PAHs like naphthalene is essential for developing strategies to enhance bioremediation efforts in contaminated environments (Peng et al., 2008).
特性
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(13-18-7-3-6-17-5-1-2-8-19(17)18)24-15-16-10-11-20(23-14-16)21-9-4-12-26-21/h1-12,14H,13,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZBYASTVCGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2749243.png)

![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2749247.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2749252.png)
![[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate](/img/structure/B2749254.png)

![2-[3-(4-Chlorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2749257.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2749258.png)
![2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2749259.png)